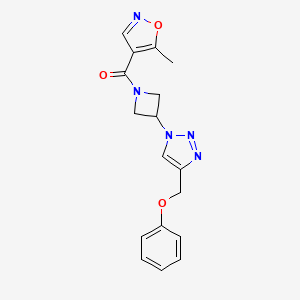

(5-methylisoxazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Description

This compound features a 5-methylisoxazole core linked via a methanone group to a 3-substituted azetidine ring, which is further modified at the 3-position with a 4-(phenoxymethyl)-1H-1,2,3-triazole moiety. The azetidine ring introduces conformational rigidity, while the triazole and isoxazole groups provide hydrogen-bonding and π-π stacking capabilities, making it structurally distinct from related heterocyclic compounds.

Properties

IUPAC Name |

(5-methyl-1,2-oxazol-4-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-12-16(7-18-25-12)17(23)21-9-14(10-21)22-8-13(19-20-22)11-24-15-5-3-2-4-6-15/h2-8,14H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOILQLYUCQVPFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-methylisoxazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of 356.4 g/mol. The structure features an isoxazole ring, a triazole moiety, and an azetidine unit, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.4 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Antimicrobial Properties

Research indicates that compounds containing isoxazole and triazole rings exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazoles possess potent activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli . The mechanism typically involves inhibition of cell wall synthesis or interference with nucleic acid synthesis.

Anticancer Activity

Preliminary studies have suggested that the compound may exhibit anticancer properties. Triazole derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymes : The presence of the triazole group allows for the inhibition of specific enzymes involved in DNA synthesis.

- Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cells, preventing proliferation.

Study 1: Antimicrobial Efficacy

In a recent study published in Pharmaceutical Research, derivatives based on triazole structures were synthesized and tested against a panel of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics .

Study 2: Anticancer Potential

A study published in Cancer Letters explored the effects of triazole-based compounds on various cancer cell lines. The findings revealed that these compounds could reduce cell viability significantly through apoptosis induction mechanisms .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of isoxazole and triazole have been shown to be effective against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the isoxazole and triazole structures enhances the antimicrobial efficacy of similar compounds.

Antitumor Activity

The compound has also been investigated for its potential antitumor properties. Studies have shown that triazole derivatives can induce apoptosis in cancer cells by activating specific biochemical pathways.

Case Study: Induction of Apoptosis

A study demonstrated that a related compound induced S phase arrest in cancer cell lines, up-regulated pro-apoptotic proteins, and down-regulated anti-apoptotic proteins. This mechanism suggests potential applications in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetic properties of (5-methylisoxazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is crucial for its development as a therapeutic agent. Research indicates that structural modifications can significantly affect absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Isoxazole Hybrids

The target compound shares functional groups with several triazole-containing derivatives but differs in core architecture and substituent positioning:

Key Structural Differences :

- Azetidine vs.

- Phenoxymethyl vs. Halogen Substituents: The phenoxymethyl group on the triazole may improve solubility or membrane permeability relative to halogenated derivatives (e.g., chloro/bromo in ).

Pharmacological Activity

SAR Insights :

- Triazole Positioning : 1,2,3-Triazole at the 4-position (target compound) may favor π-stacking interactions over 1,2,4-triazoles in .

- Isoxazole vs. Thiazole : Isoxazole’s oxygen atom may reduce metabolic stability compared to sulfur-containing thiazoles but improve solubility .

Structural Characterization Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.